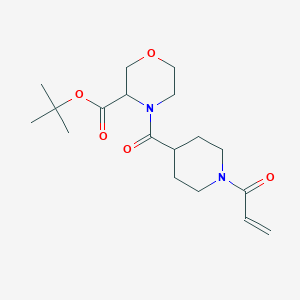

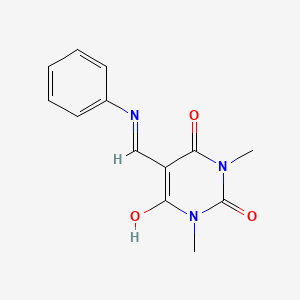

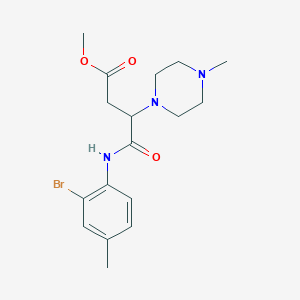

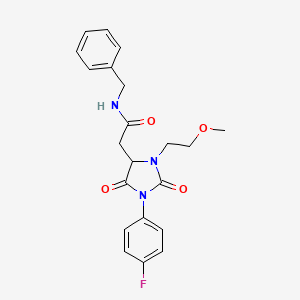

![molecular formula C22H22N2O4 B2526669 ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate CAS No. 304873-02-7](/img/structure/B2526669.png)

ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared using a novel anti-juvenile hormone agent and showed biological activity when tested on larvae of the silkworm, indicating the importance of the 4-ethoxycarbonyl group on the benzene ring for activity . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, was synthesized by a Knoevenagel condensation reaction, which is a common method for synthesizing α,β-unsaturated carbonyl compounds . These methods could potentially be applied to the synthesis of ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate.

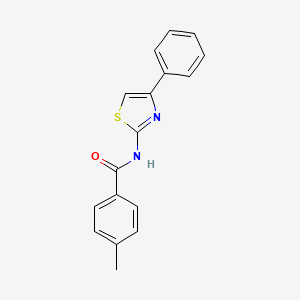

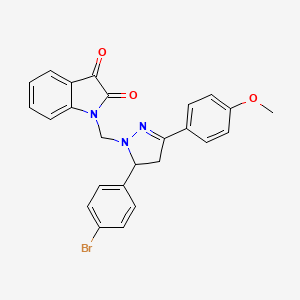

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectral studies and confirmed by X-ray diffraction. For example, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of stereospecific oxidizing reagents and conditions developed for sensitive systems . These reactions are important for introducing functional groups and constructing the carbon framework of the molecule, which ultimately determines the compound's chemical properties and biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate are not provided, related compounds have been evaluated for their antimicrobial and antioxidant susceptibilities . These properties are influenced by the molecular structure and functional groups present in the compound, which can interact with biological targets or free radicals.

Applications De Recherche Scientifique

Synthesis Approaches

Various methods have been explored for the synthesis of complex organic compounds, including those involving ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate. For instance, the synthesis of orthogonally protected amino acids, as precursors for edeine analogs, employs N-protected diaminopropanoic acid, showcasing the versatility in generating asymmetric carbon atoms, which could be relevant for compounds like ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate (Czajgucki, Sowiński, & Andruszkiewicz, 2003). Furthermore, the study of asymmetric intramolecular Michael reactions provides insights into constructing chiral building blocks, potentially applicable to the synthesis of complex molecules including ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate (Hirai, Terada, Yamazaki, & Momose, 1992).

Catalytic Pathways

Catalysis plays a crucial role in the efficient synthesis of complex organic molecules. The use of Lewis acid molecular sieves in Diels–Alder and dehydrative aromatization reactions, as investigated by Pacheco et al. (2015), offers a pathway to biobased terephthalic acid precursors, hinting at catalytic strategies that could be relevant for synthesizing compounds like ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate (Pacheco, Labinger, Sessions, & Davis, 2015).

Analytical and Spectral Studies

The analytical and spectral study of furan ring-containing organic ligands provides essential insights into the structural and electronic properties of complex molecules. Patel (2020) explored the synthesis, characterization, and antimicrobial activities of furan ring-containing ligands, which can inform the study of similar compounds (Patel, 2020).

Molecular Interactions and Properties

Crystal Packing and Interactions

Understanding the molecular interactions and crystal packing of complex organic compounds is vital for their application in scientific research. Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of N⋯π and O⋯π interactions, which could be relevant to the study of ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate (Zhang, Wu, & Zhang, 2011).

Applications in Material Science

Electrochromic Materials

The development of electrochromic materials using organic compounds, as explored by Sotzing, Reynolds, and Steel (1996), showcases the potential of organic molecules in creating advanced materials with tunable optical properties, which could extend to the applications of ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate in material science (Sotzing, Reynolds, & Steel, 1996).

Propriétés

IUPAC Name |

ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-2-27-22(26)17-8-6-16(7-9-17)20-11-10-19(28-20)14-18(15-23)21(25)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3/b18-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKQBNFLZBHEV-JXAWBTAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2526587.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2526589.png)

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2526593.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2526600.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)

![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)